molecular formula C17H15NO3S2 B2945713 (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035008-41-2

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2945713
CAS No.: 2035008-41-2
M. Wt: 345.43
InChI Key: HLQRVIRZSVLIMZ-AATRIKPKSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include aldehydes, ketones, and amines, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for high-purity product formation.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with biological targets suggests possible applications in drug development, particularly for diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, facilitating its binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the thiophene moieties.

    Thiophene-2-carboxamide: Contains the thiophene ring but not the furan structure.

    N-(2-furylmethyl)-3-thiophenecarboxamide: Similar structure but different substitution pattern.

Uniqueness

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system provides distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-2-9-23-14)18-12-17(20,13-7-10-22-11-13)15-4-1-8-21-15/h1-11,20H,12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRVIRZSVLIMZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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